2-amino-N-(thien-2-ylmethyl)benzamide

説明

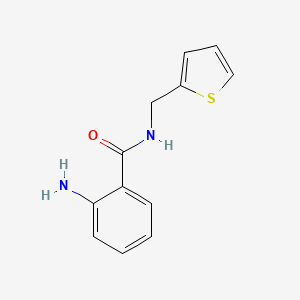

2-amino-N-(thien-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C12H12N2OS and its molecular weight is 232.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生化学分析

Biochemical Properties

2-amino-N-(thien-2-ylmethyl)benzamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to exhibit potent inhibitory activity against enzymes such as protein kinase C and cyclin-dependent kinase 2. These interactions are crucial as they can modulate various cellular processes, including cell cycle regulation and signal transduction pathways.

Cellular Effects

The effects of this compound on cells are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of protein kinase C can alter signal transduction pathways, leading to changes in cellular responses. Additionally, the compound’s impact on cyclin-dependent kinase 2 can affect cell cycle progression, potentially leading to altered gene expression and metabolic changes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. By inhibiting enzymes like protein kinase C and cyclin-dependent kinase 2, it can modulate their activity, leading to downstream effects on cellular processes. These interactions may involve direct binding to the active sites of the enzymes, preventing their normal function and thereby altering cellular signaling and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained changes in cellular function, depending on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activity and cellular processes. At higher doses, it can lead to toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions . Threshold effects are observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and metabolite levels, potentially altering the overall metabolic state of the cell. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding these transport mechanisms is crucial for elucidating the compound’s effects on cellular function and its potential therapeutic uses .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. The localization of the compound within the cell can impact its activity and function, making it an important aspect of its biochemical analysis .

生物活性

2-amino-N-(thien-2-ylmethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, biochemical properties, and therapeutic potential.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a thienyl group attached to a benzamide structure, which is crucial for its biological activity.

Target Interactions

Research indicates that this compound may interact with various molecular targets:

- Histone Deacetylases (HDACs) : Inhibition of HDACs can lead to altered gene expression and induction of apoptosis in cancer cells.

- Kinases : The compound might also inhibit specific kinases involved in cell signaling pathways, which are critical for cell proliferation and survival.

Biochemical Pathways

The inhibition of HDACs by this compound results in an accumulation of acetylated histones, leading to changes in chromatin structure and gene transcription. This mechanism is particularly relevant in cancer biology, where altered gene expression can promote tumor growth.

Anticancer Activity

Several studies have reported the antiproliferative effects of this compound on various cancer cell lines. For instance:

- Cell Proliferation : The compound has shown significant inhibition of cell growth in leukemia and breast cancer models.

- Apoptosis Induction : It promotes apoptosis through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The exact mechanism remains to be fully elucidated, but it may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

-

Cancer Cell Line Studies : In vitro studies using MDA-MB-231 (breast cancer) and K562 (leukemia) cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations.

Cell Line IC50 (µM) Effect MDA-MB-231 5.4 Antiproliferative K562 3.8 Induction of apoptosis -

Antimicrobial Testing : The compound was tested against common bacterial strains such as E. coli and S. aureus, showing promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Bacterial Strain MIC (µg/mL) Activity E. coli 15 Moderate inhibition S. aureus 20 Moderate inhibition

科学的研究の応用

Structural Characteristics

- Molecular Formula : C₁₂H₁₂N₂OS

- Molecular Weight : 232.3 g/mol

- Functional Groups : Contains an amine group, a thienyl moiety, and a benzamide structure, which contribute to its reactivity and biological activity.

The thienyl group is particularly significant as it enhances the compound's interaction with biological targets, potentially improving its efficacy in therapeutic applications.

Chemistry

In the field of chemistry, 2-amino-N-(thien-2-ylmethyl)benzamide is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in various chemical reactions, facilitating the development of new compounds with diverse functionalities.

Biology

Research into the biological activities of this compound has revealed potential applications in:

- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.

- Anticancer Properties : The compound has been investigated for its potential as an inhibitor of histone deacetylases (HDACs), which are crucial targets in cancer therapy. For instance, related compounds have shown promising results in inhibiting tumor growth in various cancer cell lines.

Medicine

The therapeutic potential of this compound is being explored in treating diseases such as cancer and diabetes. Its ability to modulate specific molecular pathways makes it a candidate for further investigation in drug development.

Case Study 1: Histone Deacetylase Inhibition

A study demonstrated that thienyl-substituted benzamides exhibited significant HDAC inhibitory activity. For example, a related compound reduced tumor volume in HCT116 xenografts in mice by 60% at a dosage of 45 mg/kg, indicating its potential for therapeutic applications in cancer treatment.

Case Study 2: β-cell Protective Activity

Research has explored the protective effects of benzamide analogs against endoplasmic reticulum (ER) stress in pancreatic β-cells. Although not directly tested on this compound, findings suggest that modifications to the benzamide structure can enhance β-cell viability under stress conditions, indicating possible avenues for diabetes treatment.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Contains a thienyl group | Unique reactivity profile |

| 2-amino-N-(furan-2-ylmethyl)benzamide | Furan ring instead of thiophene | Different biological activity |

| N-(4-methylphenyl)-N'-(thien-3-ylmethyl)urea | Urea derivative with thienyl substituent | Enhanced solubility |

This comparative analysis highlights how variations in substituents can lead to differences in biological activity and chemical behavior within this class of compounds.

特性

IUPAC Name |

2-amino-N-(thiophen-2-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c13-11-6-2-1-5-10(11)12(15)14-8-9-4-3-7-16-9/h1-7H,8,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOLIILWKFPIOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383958 | |

| Record name | 2-amino-N-(thien-2-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218158-03-3 | |

| Record name | 2-amino-N-(thien-2-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。